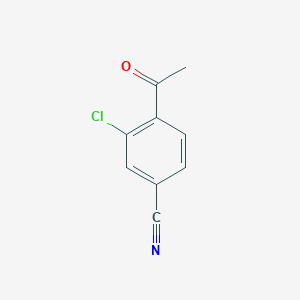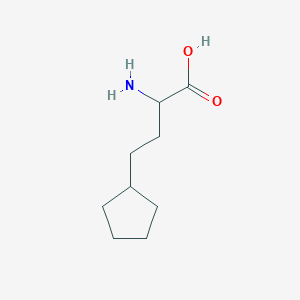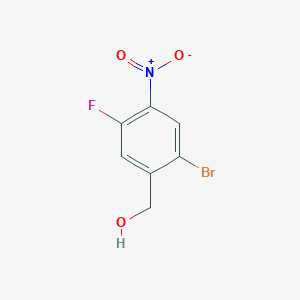
(2-Bromo-5-fluoro-4-nitrophenyl)methanol
Vue d'ensemble
Description
(2-Bromo-5-fluoro-4-nitrophenyl)methanol, also known as BFM, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid. The IUPAC name for this compound is (2-bromo-5-fluoro-4-nitrophenyl)methanol . The InChI Code for this compound is 1S/C7H5BrFNO3/c8-5-2-7 (10 (12)13)6 (9)1-4 (5)3-11/h1-2,11H,3H2 .
Molecular Structure Analysis
The molecular weight of (2-Bromo-5-fluoro-4-nitrophenyl)methanol is 250.02 . The InChI key for this compound is LJHOYMACUXNPOF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Reactivity and Substitution Studies
Methoxy-Dehalogenation Reactivity : Research on the reactivity of halogenobenzofurazans, including 5-bromo-4-nitro derivatives, in methanol with methoxide ion reveals a two-step SNAr type mechanism. The presence of a nitro-group ortho to the leaving group significantly increases the substitution rate, highlighting the importance of molecular structure in reactivity (Monte et al., 1971).
Kinetics of Piperidino-Debromination : The kinetics of piperidino-debromination of 2-bromo-3-nitro-5-X-thiophens in methanol, including compounds similar to 2-bromo-5-fluoro-4-nitro derivatives, follow the Hammett relationship. This study provides insight into the effect of different substituents on reaction rates (Spinelli et al., 1972).
Crystal Structure and Formation Studies
Crystal Structure Analysis : The study of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, demonstrates the significance of molecular arrangement, where different fragments of the molecule, like the benzaldehyde and nitroaniline parts, are linked in specific ways, affecting the overall molecular properties (Clegg et al., 1999).
Spiro Orthoesters Formation : The uncommon formation of spiro orthoesters during the bromomethoxylation of certain derivatives, including those with bromo and nitro groups, underlines the complex and often unexpected pathways that can occur in organic synthesis (Balsamo et al., 1991).
Nucleophilic Substitution Reactions
- Substitution Reaction Kinetics : Investigating the kinetics of nucleophilic substitution reactions in methanol, including derivatives similar to 2-bromo-5-fluoro-4-nitrophenyl)methanol, aids in understanding how different groups and solvent conditions influence reaction rates and mechanisms (Consiglio et al., 1982).
Analytical Method Development
- HPLC Analysis of Degradation Products : The development of high-performance liquid chromatography methods for the analysis of bronopol and its degradation products in methanol showcases the importance of analytical techniques in monitoring the stability and decomposition of chemical compounds (Wang et al., 2002).
Fluorophore Applications
- Amino Acid Detection : The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids, including its application in high-performance liquid chromatography, exemplifies the diverse applications of fluorophore compounds in biochemical analysis (Watanabe & Imai, 1981).
Safety And Hazards
The safety information for (2-Bromo-5-fluoro-4-nitrophenyl)methanol includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(2-bromo-5-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOYMACUXNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluoro-4-nitrophenyl)methanol | |
CAS RN |
474329-92-5 | |
| Record name | (2-bromo-5-fluoro-4-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
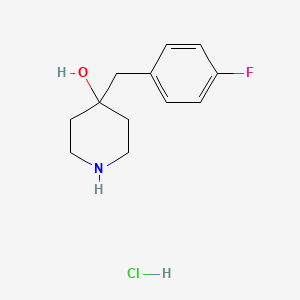
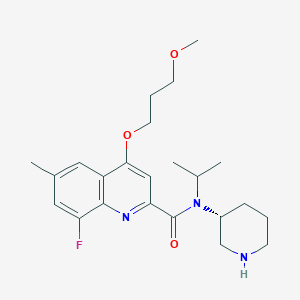
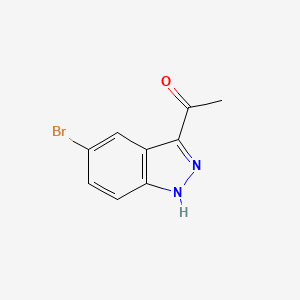
![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)
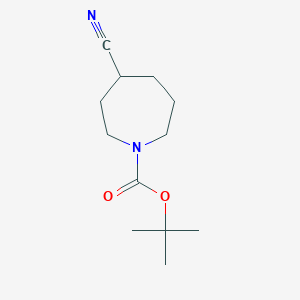
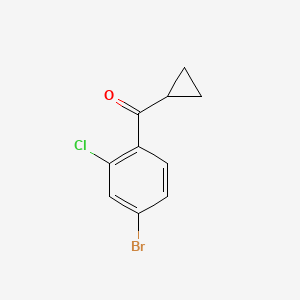
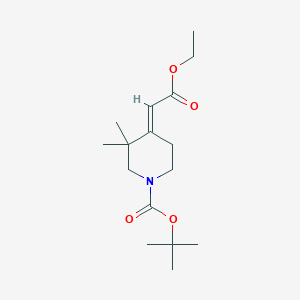
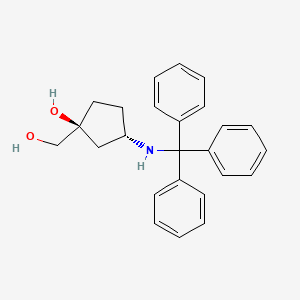
![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

